molecular formula C13H18O5 B570645 Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate CAS No. 181866-83-1

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate

Cat. No.: B570645
CAS No.: 181866-83-1
M. Wt: 254.282
InChI Key: VMRAVXPCPVDTPW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate is an organic compound with a complex structure that includes a furan ring substituted with ethoxy and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 4-methylfuran-3-carboxylic acid with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. Another approach involves the use of ethyl 3-ethoxy-3-oxopropanoate as a starting material, which undergoes a series of condensation reactions to form the desired furan derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects. The furan ring and ester groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H18O5C_{13}H_{18}O_5 and a molecular weight of 254.28 g/mol. The compound features a furan ring with various substituents that contribute to its unique chemical properties, making it a candidate for biological activity studies .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the esterification of 4-methylfuran-3-carboxylic acid with ethyl alcohol in the presence of an acid catalyst, often requiring refluxing to ensure complete reaction . Alternative synthetic routes may involve starting materials like ethyl 3-ethoxy-3-oxopropanoate, undergoing condensation reactions to yield the desired product .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor, binding to active sites and disrupting metabolic pathways. The furan ring and ester groups are critical for its binding affinity and specificity, potentially leading to various biological effects .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that furan derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . However, specific research on this compound's effects on cancer cells is still needed.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Activity : A study synthesized various furan derivatives and tested their antimicrobial properties against multiple bacterial strains. Results indicated that many derivatives exhibited significant antibacterial activity, suggesting that this compound may share similar properties .
  • Anticancer Potential : Research into related furan compounds has shown promising results in inhibiting cancer cell proliferation. These studies highlight the importance of further investigating this compound for potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl)StructureSignificant antibacterial and antifungal activity
Methyl 4-furanylmethylthioacetateStructureInduces apoptosis in cancer cells

The comparative analysis indicates that while this compound is structurally unique, it may exhibit similar biological activities as other furan derivatives.

Properties

IUPAC Name

ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-4-16-11(14)7-6-10-12(9(3)8-18-10)13(15)17-5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRAVXPCPVDTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C(=CO1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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